2-(m-Nitrophenyl)adenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

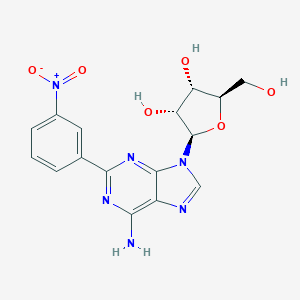

2-(m-Nitrophenyl)adenosine, also known as this compound, is a useful research compound. Its molecular formula is C16H16N6O6 and its molecular weight is 388.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Probes and Research Tools

Mechanism of Action:

2-(m-Nitrophenyl)adenosine functions primarily through its interaction with purinergic receptors, particularly the adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in numerous physiological processes, including neurotransmission, vasodilation, and immune responses.

Research Applications:

- Receptor Studies: The compound is utilized to study the binding affinities and activities of adenosine receptors. Researchers have employed it to elucidate the structure-activity relationships (SAR) of various receptor ligands.

- Signal Transduction: It serves as a tool in investigating signal transduction pathways mediated by adenosine receptors, providing insights into their roles in cellular responses to stress and inflammation.

Data Table 1: Binding Affinities of this compound

Therapeutic Applications

Potential Drug Development:

this compound has shown promise in therapeutic applications due to its ability to modulate adenosine receptor activity. Its potential uses include:

- Anti-inflammatory Agents: The modulation of adenosine receptors can lead to anti-inflammatory effects, making this compound a candidate for treating conditions such as asthma and rheumatoid arthritis.

- Pain Management: Recent studies indicate that compounds targeting adenosine receptors can alleviate neuropathic pain. This has led to investigations into this compound as a potential analgesic.

Case Study: Pain Management

In a study examining the effects of various adenosine receptor agonists on neuropathic pain models:

- Objective: To evaluate the efficacy of this compound in reducing pain behaviors.

- Methodology: The compound was administered to animal models exhibiting neuropathic pain following nerve injury.

- Results: Significant reductions in pain-related behaviors were observed, indicating its potential as an analgesic agent.

Drug Design and Development

Structure-Activity Relationship (SAR):

The unique structural features of this compound allow for modifications that can enhance its pharmacological properties. Researchers are exploring derivatives that could improve receptor selectivity and reduce side effects.

Data Table 2: SAR Analysis of this compound Derivatives

| Derivative Name | Modifications Made | Observed Activity |

|---|---|---|

| Derivative A | Methyl group addition | Increased potency |

| Derivative B | Hydroxyl group substitution | Enhanced selectivity |

| Derivative C | Fluorine atom incorporation | Improved stability |

Propiedades

Número CAS |

109875-47-0 |

|---|---|

Fórmula molecular |

C16H16N6O6 |

Peso molecular |

388.33 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R)-2-[6-amino-2-(3-nitrophenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C16H16N6O6/c17-13-10-15(20-14(19-13)7-2-1-3-8(4-7)22(26)27)21(6-18-10)16-12(25)11(24)9(5-23)28-16/h1-4,6,9,11-12,16,23-25H,5H2,(H2,17,19,20)/t9-,11-,12-,16-/m1/s1 |

Clave InChI |

ACAOMVAOUMITTJ-UBEDBUPSSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

SMILES isomérico |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

SMILES canónico |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |

Key on ui other cas no. |

109875-47-0 |

Sinónimos |

2-(META-NITROPHENYL)-ADENOSINE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.